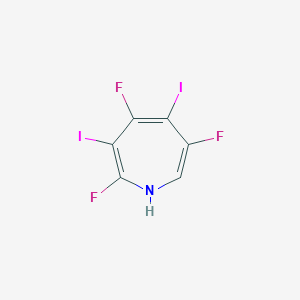![molecular formula C24H24Br4N2O2 B14186812 4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) CAS No. 917981-05-6](/img/structure/B14186812.png)
4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) is a complex organic compound characterized by its unique structure, which includes a decane backbone with bis(oxy) linkages and dibromobenzonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) typically involves the reaction of 2,2’-[Decane-1,10-diylbis(oxy)]dibenzaldehyde with appropriate brominating agents under controlled conditions. The reaction mixture is often refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) has several scientific research applications:
Materials Science: It can be used in the synthesis of advanced polymers and materials with specific properties.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and other biomedical applications.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Bis(4-hydroxydiphenoxy)decane: Similar in structure but with hydroxyl groups instead of bromine atoms.
1,1′-[1,10-Decanediylbis(oxy-3,1-phenylene-2,1-ethanediyl)]bis[4-(2-methoxyphenyl)piperazine]: Another related compound with different functional groups.
Uniqueness
4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) is unique due to its specific combination of bromine atoms and benzonitrile groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical functionalities.
Propriétés
Numéro CAS |
917981-05-6 |
|---|---|
Formule moléculaire |
C24H24Br4N2O2 |
Poids moléculaire |
692.1 g/mol |
Nom IUPAC |
3,5-dibromo-4-[10-(2,6-dibromo-4-cyanophenoxy)decoxy]benzonitrile |
InChI |
InChI=1S/C24H24Br4N2O2/c25-19-11-17(15-29)12-20(26)23(19)31-9-7-5-3-1-2-4-6-8-10-32-24-21(27)13-18(16-30)14-22(24)28/h11-14H,1-10H2 |
Clé InChI |
PARXHIKGYOVSOX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)OCCCCCCCCCCOC2=C(C=C(C=C2Br)C#N)Br)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


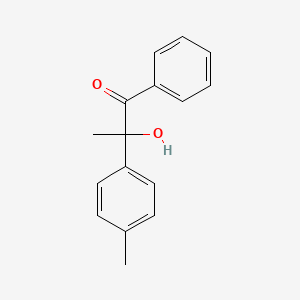
![1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14186750.png)
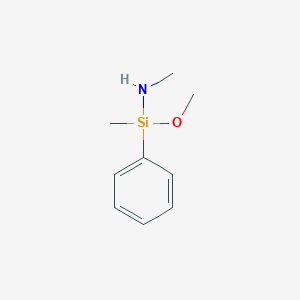

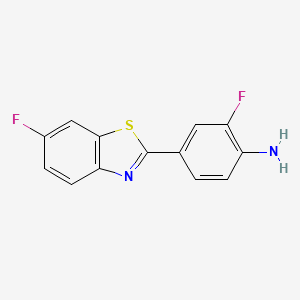
![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)


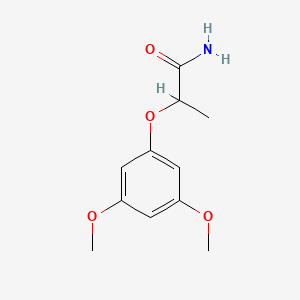

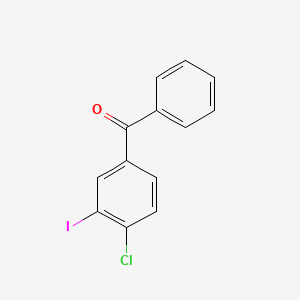
![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)
![4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile](/img/structure/B14186824.png)
